molecular formula C11H7BrFNO2 B8343839 (3-Bromo-7-fluoro-quinolin-6-yl)-acetic acid

(3-Bromo-7-fluoro-quinolin-6-yl)-acetic acid

Cat. No. B8343839
M. Wt: 284.08 g/mol
InChI Key: PGYBBPKSWFRUKY-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

A suspension of (3-bromo-7-fluoro-quinolin-6-yl)-acetic acid methyl ester (13.9 g, 46.6 mmol) in 72 mL of aqueous NaOH (2N) was heated to reflux for 2 hrs then cooled to r.t. The mixture was washed with dichloromethane (50 mL×2) and the aqueous phase acidified with 5N hydrochloric acid to pH 4. The white precipitate was collected via filtration, washed with water and dried. 11.0 g of the title compound was obtained as white powder in 83.3% yield. 1H NMR (DMSO-d6): δ 12.64 (s, 1H), 8.94˜8.95 (d, 1H), 8.72˜8.72 (m, 1H), 7.94˜7.97 (d, 1H), 7.77˜7.81 (d, 1H), 3.85 (s, 2H). LC-MS: 283.9 (M++1).
Name
(3-bromo-7-fluoro-quinolin-6-yl)-acetic acid methyl ester
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
solvent
Reaction Step One
Yield
83.3%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[CH2:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[F:15])[N:11]=[CH:10][C:9]([Br:16])=[CH:8]2>[OH-].[Na+]>[Br:16][C:9]1[CH:10]=[N:11][C:12]2[C:7]([CH:8]=1)=[CH:6][C:5]([CH2:4][C:3]([OH:17])=[O:2])=[C:14]([F:15])[CH:13]=2 |f:1.2|

Inputs

Step One
Name
(3-bromo-7-fluoro-quinolin-6-yl)-acetic acid methyl ester
Quantity
13.9 g
Type
reactant
Smiles
COC(CC=1C=C2C=C(C=NC2=CC1F)Br)=O
Name
Quantity
72 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hrs
Duration
2 h
WASH
Type
WASH
Details
The mixture was washed with dichloromethane (50 mL×2)
FILTRATION
Type
FILTRATION
Details
The white precipitate was collected via filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC2=CC(=C(C=C2C1)CC(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 83.3%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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